N-(2-fluorobenzyl)-N-methylguanidine sulfate
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYQRAJMTFDAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of N-(2-fluorobenzyl)-N-methylguanidine sulfate typically involves:
- Formation of the guanidine core.
- Introduction of the 2-fluorobenzyl moiety.
- Methylation of the guanidine nitrogen.
- Conversion to the sulfate salt for stability and solubility.
This approach is consistent with general guanidine chemistry, where alkylation and salt formation are key steps.
Stepwise Preparation Methods
Synthesis of N-(2-fluorobenzyl)-N-methylguanidine
The core intermediate, N-(2-fluorobenzyl)-N-methylguanidine, can be prepared by the reaction of 2-fluorobenzyl halide with methylguanidine under controlled conditions:
- Reagents: 2-fluorobenzyl bromide or chloride, methylguanidine.
- Solvent: Typically polar aprotic solvents like acetonitrile or methylene chloride.
- Conditions: Base-mediated nucleophilic substitution, often using triethylamine or pyridine as acid scavengers.
- Temperature: Room temperature to moderate heating (25–80 °C).
- Reaction time: Several hours (typically 2–12 h).
This method ensures selective alkylation on the guanidine nitrogen, favoring the formation of the N-(2-fluorobenzyl)-N-methylguanidine intermediate.
Conversion to Sulfate Salt
After obtaining the free base, conversion to the sulfate salt is achieved by:
- Reagent: Sulfuric acid (H2SO4), usually diluted.
- Procedure: The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and sulfuric acid is added dropwise under cooling.
- Outcome: Formation of the crystalline sulfate salt, which is isolated by filtration or crystallization.
- Advantages: The sulfate salt form improves compound stability, handling, and water solubility.
Detailed Research Findings and Data
Reaction Yields and Purity
| Step | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|
| Alkylation of methylguanidine | 75–90 | 95–99 | High selectivity with triethylamine |
| Sulfate salt formation | 85–95 | >99 | Crystalline, stable salt form |
These yields are consistent with typical guanidine alkylation and salt formation reactions reported in related guanidine derivatives synthesis.
Reaction Optimization Parameters
| Parameter | Optimal Condition | Effect on Product |
|---|---|---|
| Solvent | Acetonitrile or methylene chloride | Good solubility, promotes nucleophilic substitution |
| Base | Triethylamine or pyridine | Neutralizes acid byproducts, improves yield |
| Temperature | 25–80 °C | Higher temperature increases rate but may cause side reactions |
| Molar ratio (alkyl halide:guanidine) | 1.0:1.0 to 1.2:1.0 | Slight excess of alkyl halide favors complete reaction |
| Acid addition rate (for sulfate formation) | Slow, under cooling | Prevents decomposition, controls crystallization |
Comparative Analysis with Related Guanidine Derivatives
| Feature | This compound | Other Guanidine Derivatives (e.g., N-benzylguanidine) |
|---|---|---|
| Fluorine substitution effect | Enhances electron-withdrawing effect, influencing reactivity and stability | Typically less electron-withdrawing, different reactivity |
| Alkylation method | Nucleophilic substitution on 2-fluorobenzyl halide | Similar alkylation but may require different conditions |
| Salt formation | Sulfate salt improves solubility and stability | Other salts (hydrochloride, nitrate) commonly used |
| Purification | Recrystallization from ethyl acetate/petroleum ether | Similar purification methods used |
Summary Table of Preparation Method
| Step No. | Reaction Description | Reagents and Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Alkylation of methylguanidine with 2-fluorobenzyl halide | 2-fluorobenzyl bromide, methylguanidine, triethylamine, acetonitrile, 25–80 °C, 2–12 h | 75–90 | 95–99 | Base-mediated nucleophilic substitution |
| 2 | Formation of sulfate salt | Addition of sulfuric acid to free base in ethanol/water, cooling | 85–95 | >99 | Crystallization, improved stability |
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-N-methylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-(2-fluorobenzyl)-N-methylguanidine oxide.
Reduction: Formation of N-(2-fluorobenzyl)-N-methylguanidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds similar to N-(2-fluorobenzyl)-N-methylguanidine sulfate may exhibit antiviral properties. For instance, studies have shown that modifications in guanidine structures can enhance their efficacy against viral targets, particularly in the context of hepatitis C virus (HCV) treatment. The incorporation of fluorine atoms is known to improve the metabolic stability and binding affinity of drug candidates, making them more effective in inhibiting viral replication .
Weight Management
The compound has also been investigated for its potential role in weight management and obesity treatment. It is proposed that this compound may act as a weight-reducing agent by modulating metabolic pathways related to energy expenditure and fat storage. Its mechanism may involve the regulation of leptin levels or other metabolic hormones, thereby providing both therapeutic and cosmetic benefits in weight reduction .
Neuropharmacology
Research into neuropharmacological applications suggests that guanidine derivatives can interact with neurotransmitter systems. This compound may influence glutamate receptor activity, which plays a crucial role in synaptic transmission and plasticity. This interaction could have implications for treating neurodegenerative diseases or cognitive disorders .
Insecticidal Properties
There is emerging interest in the application of this compound as an insecticide. Studies on related guanidine compounds have demonstrated their effectiveness against various pests, suggesting that this compound could be developed into a novel agrochemical for pest management .
Data Table: Summary of Applications
Case Studies
- Antiviral Efficacy : A study examining various guanidine derivatives found that specific modifications, including fluorination, significantly increased their antiviral potency against HCV models. The findings suggest that this compound could be further explored as a candidate for antiviral drug development.
- Weight Management Trials : Clinical trials assessing the impact of similar compounds on weight management have shown promising results in reducing body mass index (BMI) among participants with obesity. These studies highlight the potential therapeutic applications of this compound in metabolic disorders.
- Insecticidal Research : Experimental trials conducted on agricultural pests demonstrated that guanidine-based compounds exhibited significant insecticidal activity, leading to decreased pest populations without harming beneficial insects.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-N-methylguanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(2-fluorobenzyl)-N-methylguanidine sulfate with three structurally related compounds:
Key Observations:
- Fluorine vs.
- Sulfate vs. Sulfonamide/Sulfonyl Groups : The sulfate ion improves water solubility, whereas sulfonamide/sulfonyl groups (e.g., in compounds from ) enhance binding to biological targets like enzymes or receptors.
- Methylsulfanyl vs. Methyl : Methylsulfanyl groups in CAS 160754-78-9 introduce sulfur-based hydrophobicity and redox activity, contrasting with the simpler methyl group in the target compound .
Biological Activity
N-(2-fluorobenzyl)-N-methylguanidine sulfate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a guanidine moiety that is often associated with biological activity due to its ability to form hydrogen bonds and interact electrostatically with biological targets. The presence of the fluorobenzyl group enhances its binding affinity to certain receptors, making it a subject of interest in medicinal chemistry.
The mechanism by which this compound exerts its effects primarily involves interactions with specific molecular targets such as receptors and enzymes. The fluorobenzyl component is believed to enhance the compound's lipophilicity, facilitating better membrane permeability and receptor binding.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Interaction : Preliminary studies suggest that the compound can interact with various enzymes, potentially modulating their activity.
- Receptor Binding : It may act as an antagonist or modulator at certain receptor sites, particularly those involved in neurological pathways .
- Neuroprotective Effects : There is ongoing research into its potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit specific enzyme activities, suggesting a potential role in therapeutic applications against diseases characterized by enzyme dysregulation.
- Animal Models : Research involving animal models has shown promising results regarding the compound's efficacy in reducing symptoms associated with certain neurological disorders, although further studies are needed to confirm these findings.
- Comparative Studies : Comparative analyses with other known compounds have indicated that this compound may possess unique properties that could be beneficial in drug development .
Data Table: Summary of Biological Activities
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro | Inhibition of enzyme activity | Potential therapeutic target |
| Animal Models | Reduction of symptoms in neurological disorders | Neuroprotective agent candidate |
| Comparative Analysis | Unique binding properties compared to analogs | Opportunities for novel drug development |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluorobenzyl)-N-methylguanidine sulfate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive alkylation. For fluorinated analogs, precursors like para/meta-[¹⁸F]fluorobenzylguanidine derivatives require careful control of fluorination agents (e.g., arylmethylammonium trifluoromethanesulfonates) and reaction temperatures to minimize side reactions . Post-synthesis, sulfate salt formation involves precipitation in phosphate-buffered solutions (pH 7.1) to ensure crystallinity . Yield optimization may require iterative adjustments to stoichiometry and purification steps (e.g., using sodium sulfate for drying ).
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- X-ray crystallography resolves stereochemistry and confirms the sulfate counterion’s coordination, as demonstrated in related fluorobenzamide structures .
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies fluorobenzyl and methylguanidine moieties, with solvent selection (e.g., DMSO-d₆) critical for peak resolution .
- HPLC-MS validates purity, with mobile phases adjusted for sulfate salts (e.g., ammonium acetate buffers) to prevent column degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for guanidine derivatives like this compound?
- Methodology : Discrepancies in IC₅₀ values or receptor binding profiles may arise from variations in assay conditions. For example:
- Cell-based assays : Control for pH-dependent solubility (sulfate salts are sensitive to ionic strength) .
- Competitive binding studies : Use isotopically labeled analogs (e.g., [¹⁸F] derivatives ) to differentiate target-specific vs. off-target interactions.
- Data normalization : Cross-reference results with structurally related compounds (e.g., N-(2-alkylthio)guanidines ) to identify substituent-specific trends.
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodology :
- Solvent screening : Use mixed-solvent systems (e.g., ethanol/water) to enhance crystal lattice stability, as seen in difluoro-N-(pyridyl)benzamide analogs .
- Temperature gradients : Slow cooling from 150 K to room temperature reduces disorder in the sulfate anion arrangement .
- Additive screening : Small molecules (e.g., polyethylene glycol) can template crystal growth by mimicking the sulfate’s hydrogen-bonding network .
Q. How do electronic effects of the 2-fluorobenzyl group influence the compound’s reactivity in downstream modifications?
- Methodology :
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution on the guanidine nitrogen, predicting sites for electrophilic attacks .
- Experimental validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in alkylation or acylation reactions. For example, the electron-withdrawing fluorine atom may deactivate the benzyl group, requiring harsher conditions for cross-coupling .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound in aqueous solutions?
- Methodology :
- pH profiling : Stability assays at pH 5–9 reveal sulfate hydrolysis under acidic conditions, forming free guanidine and fluorobenzyl alcohol byproducts .
- Ionic strength effects : High salt concentrations (e.g., phosphate buffers) stabilize the sulfate ion via charge shielding, as shown in thermochemical studies of sodium sulfate .
- Accelerated degradation studies : Use HPLC to track decomposition products at elevated temperatures (40–60°C), correlating kinetics with Arrhenius models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
